molecular formula C8H4Br2O B1609846 5,7-Dibromobenzofuran CAS No. 23145-08-6

5,7-Dibromobenzofuran

Cat. No. B1609846
CAS RN: 23145-08-6
M. Wt: 275.92 g/mol
InChI Key: JKOQLLPYOVTNGL-UHFFFAOYSA-N
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Description

5,7-Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O and a molecular weight of 275.92 . It is used for research and development purposes .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, the Rap-Stoermer condensation of salicylaldehydes with phenacyl bromides can be used to generate benzofuran heterocycles . Another method involves the use of secondary cyclic amines, like pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in SNAr reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with bromine atoms at the 5 and 7 positions .

Scientific Research Applications

Synthesis and Reactivity

5,7-Dibromobenzofuran is used in various chemical syntheses and reactivity studies. For instance, it reacts with dimethylformamide-dimethylacetal to produce enaminone, a precursor for novel azines and azolotriazines. This reaction path is instrumental in developing compounds with potential applications in medicinal chemistry and materials science (Sanad & Mekky, 2018).

Anti-Estrogen Breast Cancer Agents

Derivatives of this compound, such as 3-acyl-5-hydroxybenzofurans, show promise as potential anti-estrogen breast cancer agents. Research indicates these compounds exhibit antiproliferation against human breast cancer cells and are valuable in drug design against breast cancer (Li et al., 2013).

Cross-Coupling Studies

Studies involving this compound include regio- and chemoselective cross-coupling, where it was used with atom-economic reagents under palladium catalysis. This research helps understand the compound's reactivity and potential for creating novel benzofuran products, important in pharmaceuticals and materials science (Rao et al., 2016).

Nanomaterials in Cancer Research

Nanofibrous scaffolds loaded with biologically active derivatives of this compound are explored in cancer research. These compounds, due to their specific molecular structure, have shown potential in inhibiting cancer cell growth and may play a significant role in developing new cancer therapies (Kandhasamy et al., 2017).

Antibacterial and Acaricidal Activities

Amino derivatives of this compound demonstrate antibacterial and acaricidal activities. Research indicates that these compounds are effective against various bacteria and mites, which can be beneficial in agricultural and pharmaceutical industries (Spatlova, 2019).

Safety and Hazards

Safety data sheets indicate that exposure to 5,7-Dibromobenzofuran should be avoided. If inhaled or ingested, medical attention should be sought immediately. It is also recommended to avoid dust formation and contact with skin and eyes .

Future Directions

Benzofuran and its derivatives, including 5,7-Dibromobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of antimicrobial agents .

properties

IUPAC Name

5,7-dibromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQLLPYOVTNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458835
Record name 5,7-dibromobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23145-08-6
Record name 5,7-Dibromobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23145-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dibromobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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